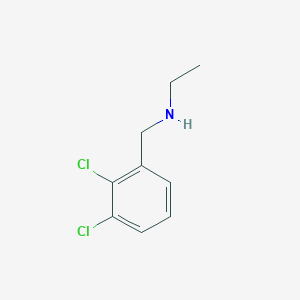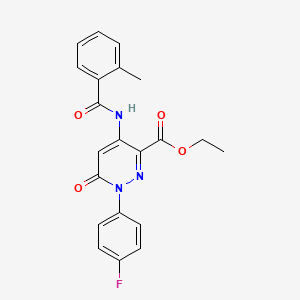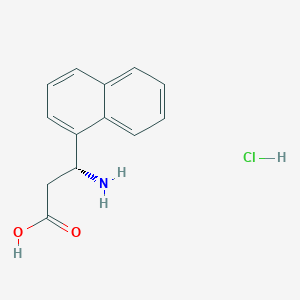
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing molecules and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Approaches : Research has focused on developing new synthetic pathways for related compounds. For instance, a study described the synthesis of S-alkylated triazoles through various chemical transformations, highlighting the importance of contemporary spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and EI-MS for characterization (Arfan et al., 2018).
Biological Activities and Applications
Enzymatic Inhibition : Compounds with similar structures have been evaluated for their inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, indicating potential applications in treating conditions like Alzheimer's and diabetes (Saleem et al., 2018).
Anticancer Potential : Various derivatives have been synthesized and tested for anticancer activity. For example, a study synthesized 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them against a panel of 60 cancer cell lines, indicating significant potential in cancer treatment (Bekircan et al., 2008).
Pharmacological Effects : Research on derivatives has shown potential pharmacological effects, such as increasing efficiency or anti-fatigue properties, which could have implications in therapeutic applications (Safonov, 2018).
Chemical Structure Analysis : Studies have been conducted on the crystal structure and DFT calculations of related compounds, providing insight into their chemical and physical properties, which is crucial for understanding their biological activities (Banu et al., 2013).
Intermolecular Interactions : Analysis of intermolecular interactions in compounds with related structures, using techniques like Hirshfeld surface analysis and DFT calculations, has been reported. This type of study is significant for understanding the drug-receptor interactions and designing more effective drugs (Ahmed et al., 2020).
Propriétés
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)17-5-3-4-6-19(17)27-2)18-11-12-20(26-25-18)28-13-15-7-9-16(23)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXIIZBBJMWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)


![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)


![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)